3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Fmoc protecting group, revealing the free amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted benzoic acids, and various oxidized derivatives .
Scientific Research Applications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of high-purity peptides for research and pharmaceutical use.
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-4-pentenoic acid
- (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylamino)benzoic acid
Uniqueness
The presence of the trifluoromethyl group in 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of peptides that require enhanced stability and solubility .
Properties
Molecular Formula |
C23H16F3NO4 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C23H16F3NO4/c24-23(25,26)14-9-13(21(28)29)10-15(11-14)27-22(30)31-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12H2,(H,27,30)(H,28,29) |
InChI Key |
QRVGNFKJDWRZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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